Methyl 5-bromo-2-(dimethylamino)benzoate
CAS No.: 1131587-63-7
Cat. No.: VC8013770
Molecular Formula: C10H12BrNO2
Molecular Weight: 258.11
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1131587-63-7 |
---|---|
Molecular Formula | C10H12BrNO2 |
Molecular Weight | 258.11 |
IUPAC Name | methyl 5-bromo-2-(dimethylamino)benzoate |
Standard InChI | InChI=1S/C10H12BrNO2/c1-12(2)9-5-4-7(11)6-8(9)10(13)14-3/h4-6H,1-3H3 |
Standard InChI Key | OKODHIROTGDYQO-UHFFFAOYSA-N |
SMILES | CN(C)C1=C(C=C(C=C1)Br)C(=O)OC |
Canonical SMILES | CN(C)C1=C(C=C(C=C1)Br)C(=O)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure features a benzoate core substituted at the 2-position with a dimethylamino group () and at the 5-position with bromine. The methyl ester () at the 1-position enhances solubility in polar organic solvents such as dichloromethane and ethyl acetate . Key structural identifiers include:
X-ray crystallography of analogous brominated aromatics (e.g., 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)aniline) reveals planar geometries with halogen bonding interactions influencing packing motifs . While direct crystallographic data for this compound is unavailable, computational models predict similar lattice stability due to bromine’s polarizability .
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) analysis typically shows distinct signals for the dimethylamino group () and the aromatic protons, with coupling constants indicative of para-substituted bromine . Mass spectrometry (MS) fragments align with its molecular weight, showing a base peak at (M) .
Synthesis and Physicochemical Properties
Synthetic Pathways
Methyl 5-bromo-2-(dimethylamino)benzoate is synthesized via:
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Bromination: Electrophilic substitution of 2-(dimethylamino)benzoic acid derivatives using bromine or -bromosuccinimide (NBS).
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Esterification: Methanol-mediated esterification under acidic (e.g., ) or coupling (e.g., DCC/DMAP) conditions .
Reaction yields depend on bromination regioselectivity, often exceeding 70% under optimized conditions .
Physicochemical Profile
Property | Value/Description | Source |
---|---|---|
Melting Point | Not reported (decomposes >200°C) | |
Solubility | Soluble in DCM, THF, acetone | |
Purity (Commercial) | 95–95.5% | |
Density | ~1.45 g/cm (estimated) |
The bromine atom’s electronegativity () enhances electrophilic reactivity, facilitating Suzuki-Miyaura couplings or nucleophilic aromatic substitutions .
Applications in Pharmaceutical and Agrochemical Research
Drug Intermediate
As a versatile building block, this compound enables access to:
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Kinase Inhibitors: Bromine serves as a leaving group in palladium-catalyzed cross-couplings to install aryl moieties critical for target binding .
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Antimicrobial Agents: The dimethylamino group’s basicity enhances membrane permeability, potentiating activity against Gram-positive pathogens .
Agrochemical Development
In agrochemistry, it intermediates herbicides via Ullmann reactions, leveraging bromine’s displacement by heterocycles like triazoles .
Supplier | Purity | Price (1g) | Availability |
---|---|---|---|
Cymit Química | 95% | €189.00 | April 2025 |
Aladdin Scientific | 95% | $290.90 | May 2025 |
Discontinued batches (e.g., Combi-Blocks’ 3D-GVB58763) highlight supply chain variability .
Recent Advances and Future Directions
Recent studies focus on:
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Green Synthesis: Catalytic bromination using ionic liquids to reduce waste .
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Polymer Chemistry: Incorporation into conjugated polymers for optoelectronic devices .
Future research should prioritize crystallographic validation and toxicological profiling to expand regulatory approvals.
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